(2,3-Difluorophenyl)acetyl chloride

Description

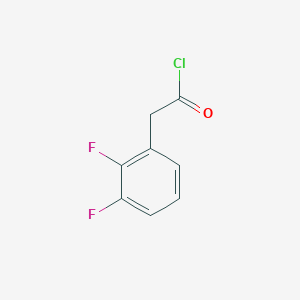

(2,3-Difluorophenyl)acetyl chloride, with the chemical formula C₈H₅ClF₂O, is a specialized reagent that is gaining traction in synthetic organic chemistry. sigmaaldrich.com The strategic placement of fluorine atoms on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making it a desirable component in the design of novel compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 808144-32-3 sigmaaldrich.com |

| Linear Formula | C₈H₅ClF₂O sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Weight | 190.58 g/mol |

The primary significance of this compound lies in its function as a key intermediate for the introduction of the (2,3-difluorophenyl)acetyl moiety. This structural unit is of particular interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

While specific applications of this compound are not extensively documented in publicly available literature, the utility of analogous compounds provides a strong indication of its potential. For instance, the closely related compound, (2,4-difluorophenyl)acetyl chloride, is a crucial starting material in the synthesis of Nirogacestat, a gamma-secretase inhibitor used for the treatment of desmoid tumors. wikipedia.org In this synthesis, the difluorophenylacetyl group forms a core part of the final drug molecule. This highlights the role of such halogenated arylacetyl chlorides in constructing complex and biologically active compounds.

This compound participates in a range of chemical reactions characteristic of acyl chlorides. libretexts.org These reactions are fundamental to modern synthetic methodologies, allowing for the construction of carbon-heteroatom and carbon-carbon bonds with high efficiency. The reactivity of the acyl chloride group makes it a potent acylating agent. wikipedia.org

Key reactions involving this compound include:

Esterification: Reaction with alcohols to form esters. This is a common method for creating new ester derivatives with the potential for varied applications. libretexts.org

Amidation: Reaction with primary or secondary amines to yield amides. This reaction is fundamental in the synthesis of a vast number of pharmaceuticals and other biologically active molecules. libretexts.org

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. wikipedia.org

The presence of the two fluorine atoms on the phenyl ring can influence the reactivity of the acyl chloride. These electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Research involving arylacetyl chlorides, particularly those bearing fluorine substituents, is a dynamic and expanding field. The strategic incorporation of fluorine is a well-established strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov Consequently, fluorinated arylacetyl chlorides are valuable tools for medicinal chemists.

Current research trajectories for arylacetyl chlorides focus on several key areas:

Development of Novel Pharmaceuticals: The synthesis of new chemical entities for a wide range of therapeutic areas often involves the use of arylacetyl chlorides as key building blocks. The ability to introduce specific arylacetyl groups allows for the fine-tuning of a molecule's biological activity.

Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules where arylacetyl chlorides can serve as important intermediates.

Materials Science: Arylacetyl chlorides are also employed in the synthesis of advanced materials, including polymers and liquid crystals. The properties of these materials can be tailored by the specific structure of the arylacetyl chloride used in their production.

The continued exploration of new synthetic methods and the demand for novel molecules in various fields of science and technology ensure that arylacetyl chlorides, including this compound, will remain important intermediates in chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-7(12)4-5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRKUTYWOCHYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluorophenyl Acetyl Chloride

Strategic Precursor Selection in Synthesis

The journey to synthesizing (2,3-Difluorophenyl)acetyl chloride begins with the selection of an appropriate precursor. The most common and direct precursor is (2,3-Difluorophenyl)acetic acid. However, alternative routes starting from halogenated phenol (B47542) derivatives have also been explored, offering different strategic advantages.

Derivatization from (2,3-Difluorophenyl)acetic Acid

The most straightforward and widely utilized method for producing this compound is through the derivatization of (2,3-difluorophenyl)acetic acid. This process involves the conversion of the carboxylic acid group into an acyl chloride. The synthesis of the precursor, (2,3-difluorophenyl)acetic acid itself, can be achieved through various means. One industrial method involves the carbonylation of 2,3-difluorobenzyl chloride in the presence of a catalyst. google.com Another approach starts from o-difluorobenzene, which reacts with an organolithium reagent and then with an oxalic acid ester or its chloride to form a glyoxylic acid ester, which is subsequently reduced to yield 2,3-difluorophenylacetic acid. google.com

The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation, and several reagents are effective for this purpose, as detailed in the following sections.

Approaches from Halogenated Phenol Derivatives

While less direct, synthetic strategies for compounds with similar structures can sometimes begin with halogenated phenol derivatives. For instance, the synthesis of the related compound 2,4-difluoroacetophenone can be achieved by the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) (a halogenated phenol derivative analogue) with acetyl chloride or acetic anhydride. google.com Although this example does not directly yield this compound, it illustrates a synthetic paradigm that could be adapted. The core principle involves introducing the acetyl group or a precursor to it onto a difluorinated benzene (B151609) ring system.

Acyl Chloride Formation Techniques

The conversion of the carboxylic acid functional group of (2,3-Difluorophenyl)acetic acid into an acyl chloride is the critical step in the synthesis of the title compound. Several chlorinating agents are commonly employed for this transformation, each with its own set of reaction conditions and advantages.

Thionyl Chloride (SOCl₂) Mediated Conversions

Table 1: General Conditions for Thionyl Chloride Mediated Acyl Chloride Formation

| Parameter | Condition | Reference |

| Reagent | Thionyl Chloride (SOCl₂) | masterorganicchemistry.com |

| Substrate | Carboxylic Acid | masterorganicchemistry.com |

| Byproducts | SO₂, HCl | masterorganicchemistry.com |

| General Applicability | Widely used for converting carboxylic acids to acyl chlorides. | masterorganicchemistry.comnih.gov |

Oxalyl Chloride Mediated Conversions

Oxalyl chloride, in combination with a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for the synthesis of acyl chlorides from carboxylic acids. chem-soc.sichemicalbook.com This method is often preferred for its mild reaction conditions and the clean formation of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). chemicalbook.comwikipedia.org The reaction proceeds through the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which is the active chlorinating agent. wikipedia.org This method is known for its high efficiency and is particularly useful when the substrate is sensitive to the harsher conditions sometimes associated with other chlorinating agents. chem-soc.sichemicalbook.com

Table 2: General Conditions for Oxalyl Chloride Mediated Acyl Chloride Formation

| Parameter | Condition | Reference |

| Reagent | Oxalyl Chloride ((COCl)₂) | chemicalbook.comresearchgate.net |

| Catalyst | N,N-Dimethylformamide (DMF) | chem-soc.siresearchgate.net |

| Substrate | Carboxylic Acid | chem-soc.sichemicalbook.com |

| Byproducts | CO, CO₂, HCl | chemicalbook.comwikipedia.org |

| Key Advantage | Mild reaction conditions and clean conversion. | chemicalbook.com |

Phosphorus Pentachloride (PCl₅) Applications

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids into their corresponding acyl chlorides. scimplify.comwikipedia.org The reaction involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. wikipedia.orgyoutube.com A significant drawback of using PCl₅ is that the byproduct, phosphorus oxychloride (POCl₃), has a boiling point that can be close to that of the desired acyl chloride, potentially complicating purification by distillation. prepchem.com Despite this, PCl₅ remains a viable and historically important reagent for this transformation. scimplify.comwikipedia.orgprepchem.com

Table 3: General Conditions for Phosphorus Pentachloride Mediated Acyl Chloride Formation

| Parameter | Condition | Reference |

| Reagent | Phosphorus Pentachloride (PCl₅) | scimplify.comwikipedia.org |

| Substrate | Carboxylic Acid | scimplify.comwikipedia.org |

| Byproduct | Phosphorus Oxychloride (POCl₃), HCl | wikipedia.orgprepchem.com |

| Key Consideration | Purification can be challenging due to the boiling point of POCl₃. | prepchem.com |

Phosphorus Trichloride (B1173362) (PCl₃) Applications

The reaction of carboxylic acids with phosphorus trichloride (PCl₃) is a well-established method for the preparation of acyl chlorides. chemguide.co.uk In this reaction, three moles of the carboxylic acid react with one mole of PCl₃ to yield three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as a byproduct. youtube.comdoubtnut.com The general equation for this transformation is:

3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

While specific experimental data for the reaction of (2,3-Difluorophenyl)acetic acid with PCl₃ is not widely available in public literature, the general principles of this conversion are applicable. The reaction with PCl₃ is typically less vigorous than with phosphorus pentachloride (PCl₅) because it does not produce hydrogen chloride gas as a side product. chemguide.co.uk The resulting acyl chloride can be isolated from the phosphorous acid by distillation. chemguide.co.uk

For analogous compounds, such as phenylacetic acid, the reaction with PCl₃ has been shown to be effective. For instance, phenylacetyl chloride can be synthesized by reacting phenylacetic acid with PCl₃, followed by purification to separate the product from the phosphorus-containing residue. sci-hub.se

Catalysis and Reaction Modifiers in Synthesis

The synthesis of acyl chlorides can be significantly influenced by the presence of catalysts and reaction modifiers. These agents can enhance reaction rates, improve yields, and facilitate the reaction under milder conditions.

Role of Base Catalysts (e.g., Triethylamine)

Triethylamine (B128534) (Et₃N) is a tertiary amine commonly employed in organic synthesis as a base. vaia.comsigmaaldrich.com In the context of acylation reactions, its primary role is to act as an acid scavenger. vaia.comnih.gov Reactions involving acyl chlorides often produce hydrogen chloride (HCl) as a byproduct, which can interfere with the reaction or lead to undesirable side reactions. Triethylamine reacts with HCl to form triethylammonium (B8662869) chloride, a salt that is typically insoluble in common organic solvents and can be easily removed by filtration. vaia.com

The general reaction of triethylamine as an acid scavenger is:

R₂NH + R'C(O)Cl + Et₃N → R'C(O)NR₂ + Et₃NH⁺Cl⁻

While the reaction of carboxylic acids with PCl₃ does not directly produce HCl, subsequent reactions of the synthesized this compound, for example in the formation of amides or esters, would benefit from the presence of a base like triethylamine to neutralize the generated HCl. vaia.comsigmaaldrich.com In some cycloaddition reactions to form β-lactams, triethylamine is used as a base to facilitate the reaction between an imine and an acetyl chloride derivative at low temperatures (0–5 °C). researchgate.net

Influence of Co-catalysts (e.g., Dimethylformamide)

N,N-Dimethylformamide (DMF) is a versatile compound that can act as a solvent, reagent, and catalyst in organic reactions. reddit.com In the synthesis of acyl chlorides, DMF is known to act as a catalyst, particularly when used with chlorinating agents like oxalyl chloride or thionyl chloride. reddit.comyoutube.com The catalytic activity of DMF stems from its reaction with the chlorinating agent to form a Vilsmeier reagent, an imidoyl chloride, which is a more powerful acylating agent. youtube.com

While the direct catalytic effect of DMF on the reaction of PCl₃ with carboxylic acids is not as extensively documented as with other chlorinating agents, it is known that DMF can react with PCl₃ to form a Vilsmeier-type reagent. sci-hub.se This suggests that a catalytic amount of DMF could potentially accelerate the conversion of (2,3-Difluorophenyl)acetic acid to its acyl chloride by forming a more reactive intermediate. The general mechanism involves the reversible formation of an imidoyl chloride from DMF and the chlorinating agent. reddit.com

Lewis Acid Catalysis in Acylation Reactions

Lewis acids are electron-pair acceptors and can be effective catalysts in a variety of organic transformations, including acylation reactions. nih.govorganic-chemistry.orgrsc.org In the context of preparing acyl chlorides or using them in subsequent reactions like Friedel-Crafts acylation, Lewis acids such as aluminum chloride (AlCl₃) or copper triflate (Cu(OTf)₂) play a crucial role in activating the acylating agent. organic-chemistry.orggoogle.com

A Lewis acid can coordinate to the oxygen atom of the carbonyl group in an acyl chloride, making the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. This activation is central to Friedel-Crafts acylation reactions, where an arene attacks the activated acyl chloride. google.com While not typically required for the formation of the acyl chloride from the carboxylic acid with PCl₃, the concept of Lewis acid catalysis is vital for the subsequent reactions of this compound. For instance, in the synthesis of ketones via Friedel-Crafts acylation using a difluorophenylacetyl chloride derivative, a Lewis acid catalyst like AlCl₃ is essential. google.com

Table 1: Summary of Catalysts and Modifiers in Acyl Chloride Synthesis

| Catalyst/Modifier | Role | Mechanistic Insight | Typical Application |

| Triethylamine | Base Catalyst / Acid Scavenger | Neutralizes acidic byproducts like HCl, driving the reaction to completion. vaia.comsigmaaldrich.com | Amide and ester synthesis from acyl chlorides. vaia.com |

| Dimethylformamide (DMF) | Co-catalyst | Forms a reactive Vilsmeier (imidoyl chloride) intermediate with the chlorinating agent. reddit.comyoutube.com | Synthesis of acyl chlorides using oxalyl chloride or thionyl chloride. reddit.com |

| Lewis Acids (e.g., AlCl₃) | Catalyst | Activates the acyl chloride by coordinating to the carbonyl oxygen, increasing its electrophilicity. organic-chemistry.orggoogle.com | Friedel-Crafts acylation reactions using acyl chlorides. google.com |

This table provides a general overview; specific applications may vary.

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound with high yield and purity depends on the careful optimization of reaction parameters, with temperature being a critical factor.

Temperature Control and Its Impact on Reaction Kinetics

Temperature plays a pivotal role in the synthesis of acyl chlorides. The reaction of carboxylic acids with PCl₃ is often conducted at room temperature or with gentle heating. google.com For instance, the reaction of acetic acid with PCl₃ can be carried out by stirring at room temperature. google.com However, for some substrates, heating may be necessary to increase the reaction rate and drive the reaction to completion.

Conversely, for thermally sensitive compounds, maintaining a low temperature is crucial to prevent decomposition of the product. The synthesis of fluorinated compounds can be particularly challenging due to the potential for side reactions at elevated temperatures. researchgate.net In some acylation reactions involving triethylamine, the temperature is maintained at 0–5 °C to control the reaction's exothermicity and improve selectivity. researchgate.net The optimal temperature for the synthesis of this compound would need to be determined empirically to balance the rate of reaction with the stability of the product, thereby maximizing the yield.

Table 2: General Reaction Conditions for Acyl Chloride Synthesis using PCl₃

| Parameter | General Condition | Rationale | Reference |

| Reagent Ratio | 3 moles Carboxylic Acid : 1 mole PCl₃ | Stoichiometric requirement for the reaction. | youtube.comdoubtnut.com |

| Temperature | Room temperature to moderate heating | To control reaction rate and prevent side reactions or decomposition. | google.com |

| Solvent | Often neat (no solvent) or inert solvent | PCl₃ is a liquid and can act as the solvent; inert solvents can be used for dilution. | chemguide.co.uk |

| Work-up | Fractional distillation | To separate the acyl chloride from the phosphorous acid byproduct. | chemguide.co.uk |

These are general conditions and may need to be optimized for the specific synthesis of this compound.

Solvent Selection and Anhydrous Conditions

The conversion of carboxylic acids to acyl chlorides is a moisture-sensitive reaction. The presence of water can lead to the hydrolysis of the acyl chloride product back to the carboxylic acid, or react with the chlorinating agent to produce unwanted byproducts. Therefore, the selection of an appropriate inert and anhydrous solvent is critical for achieving high yields and purity.

Commonly employed solvents for the synthesis of acyl chlorides, including this compound, are typically aprotic and non-polar or have low polarity. These solvents are chosen for their ability to dissolve the starting materials and their inertness towards the highly reactive chlorinating agents and the acyl chloride product. The reaction is almost invariably conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the synthesis.

Table 1: Common Solvents for Acyl Chloride Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |

| Dichloromethane (B109758) (DCM) | 39.6 | 9.1 | Good solvent for many organic compounds, volatile and easy to remove. |

| Toluene | 110.6 | 2.4 | Higher boiling point, suitable for reactions requiring elevated temperatures. |

| Hexane (B92381) | 69 | 1.9 | Non-polar, often used for precipitation or crystallization of the product. |

| Diethyl ether | 34.6 | 4.3 | Volatile, good solvent, but its peroxide-forming tendency requires caution. |

Research findings indicate that for the synthesis of similar acyl chlorides, dichloromethane (DCM) is a frequently used solvent, particularly when using oxalyl chloride as the chlorinating agent. rsc.org Its volatility facilitates easy removal during the workup stage. In some cases, the reaction can be performed neat, using an excess of the chlorinating agent, such as thionyl chloride, which also serves as the solvent. orgsyn.org

The stringent requirement for anhydrous conditions cannot be overstated. All glassware must be thoroughly dried, typically by oven-drying, and cooled under a stream of inert gas. The solvents themselves must be of an anhydrous grade or freshly distilled from an appropriate drying agent. The starting material, (2,3-Difluorophenyl)acetic acid, should also be free of moisture.

Workup Procedures for Product Isolation

Following the completion of the chlorination reaction, the workup procedure is designed to isolate the this compound from the reaction mixture, which may contain unreacted starting material, excess chlorinating agent, and the solvent.

A common initial step in the workup is the removal of the excess chlorinating agent and the solvent. orgsyn.org This is typically achieved through distillation or evaporation under reduced pressure (in vacuo). orgsyn.org Given that chlorinating agents like thionyl chloride and oxalyl chloride are volatile, this method is highly effective. chemicalbook.com The gaseous byproducts of the reaction, such as sulfur dioxide (from thionyl chloride) or carbon monoxide and carbon dioxide (from oxalyl chloride), are also removed during this process. chemicalbook.com

For instance, a general procedure involves cooling the reaction mixture to room temperature before applying a vacuum. orgsyn.org This is often done cautiously to prevent bumping, especially if the crude mixture is still warm.

Table 2: Typical Workup Techniques for Acyl Chloride Purification

| Technique | Purpose | Description |

| Distillation/Evaporation in Vacuo | Removal of volatile components | Excess chlorinating agent and solvent are removed under reduced pressure. orgsyn.org |

| Fractional Distillation | Purification of liquid product | If the product is a liquid, it can be purified by distillation, separating it from less volatile impurities. |

| Recrystallization | Purification of solid product | The crude solid product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. |

| Filtration | Separation of solid from liquid | Used to collect a solid product after precipitation or recrystallization. |

If the resulting this compound is a liquid and sufficiently stable, it may be further purified by fractional distillation under reduced pressure. This is particularly useful for separating it from any non-volatile impurities.

In cases where the acyl chloride is a solid, or if distillation is not practical, recrystallization can be employed. The crude product is dissolved in a minimal amount of a hot, anhydrous solvent from which it has low solubility at cooler temperatures. Upon cooling, the purified acyl chloride crystallizes out and can be collected by filtration. Suitable solvents for recrystallization of acyl chlorides include non-polar options like hexane or toluene. google.com

It is crucial that all workup operations are conducted in a well-ventilated fume hood due to the corrosive and irritant nature of both the chlorinating agents and the acyl chloride product.

Reactivity and Mechanistic Investigations of 2,3 Difluorophenyl Acetyl Chloride

Fundamental Principles of Acyl Chloride Reactivity

(2,3-Difluorophenyl)acetyl chloride, as an acyl chloride, partakes in reactions characteristic of this class of organic compounds. Its reactivity is fundamentally governed by the electronic properties of the acyl chloride functional group, which features a carbonyl group bonded to a chlorine atom.

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com This type of reaction involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The general mechanism proceeds through a two-step process: addition-elimination. masterorganicchemistry.comyoutube.com

In the initial addition step, the nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. byjus.comlibretexts.orgchemguide.co.uk

The reaction can be catalyzed by both acidic and basic conditions. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and activates it towards nucleophilic attack. byjus.com In basic conditions, the nucleophile is often deprotonated to form a more potent anionic nucleophile, which accelerates the reaction rate. byjus.com

The carbonyl carbon in acyl chlorides is highly electrophilic, meaning it has a significant partial positive charge and is susceptible to attack by electron-rich species (nucleophiles). openochem.orgtutorchase.comreddit.com This high electrophilicity is a consequence of two main factors:

Inductive Effect: The chlorine atom is highly electronegative and withdraws electron density from the carbonyl carbon through the sigma bond. openochem.orgtutorchase.com This inductive withdrawal intensifies the partial positive charge on the carbonyl carbon, making it more reactive. tutorchase.comreddit.com

Resonance: While the chlorine atom does possess lone pairs that could potentially donate electron density to the carbonyl group via resonance, this effect is weak. openochem.orglibretexts.org The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon makes resonance donation inefficient. libretexts.orgyoutube.com Consequently, the inductive effect dominates, leading to a highly electrophilic carbonyl carbon. openochem.org

The presence of the 2,3-difluorophenyl group further influences the electrophilicity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. nih.gov This effect can increase the π-accepting ability of the phenyl ring, potentially further enhancing the electrophilicity of the carbonyl carbon. nih.gov However, fluorine can also donate electron density via resonance, which can sometimes have an activating effect in electrophilic aromatic substitution, though its impact on the reactivity of a side-chain acyl chloride is more complex. rsc.orgacs.orgacs.orgquora.com

Specific Reaction Pathways

The high reactivity of this compound allows it to readily react with a variety of nucleophiles.

In the presence of water, this compound undergoes a vigorous hydrolysis reaction. shout.educationchemguide.co.uklibretexts.org This is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.orgchemguide.co.ukchemguide.co.uk

The reaction proceeds rapidly at room temperature, often exothermically, to yield (2,3-difluorophenyl)acetic acid and hydrogen chloride gas, which is observed as steamy, acidic fumes. libretexts.orgshout.educationlibretexts.orgchemguide.co.ukyoutube.com

General Reaction: this compound + H₂O → (2,3-Difluorophenyl)acetic acid + HCl

This hydrolysis reaction is significant as it represents a common pathway for byproduct formation if the acyl chloride is exposed to moisture. chemguide.co.ukwikipedia.org The formation of the corresponding carboxylic acid is a typical result of the reaction of acyl chlorides with water. libretexts.orgyoutube.com

This compound readily reacts with nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, to form amides. chemguide.co.uklibretexts.org This reaction is a highly efficient method for creating amide bonds. fishersci.ithud.ac.uk

The reaction mechanism follows the general nucleophilic acyl substitution pathway. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the amide. chemguide.co.uk

Typically, the reaction is carried out in the presence of a base, or by using two equivalents of the amine. reddit.comyoutube.com The base or the second equivalent of the amine serves to neutralize the hydrogen chloride that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. chemguide.co.ukyoutube.com

Examples of Amide Formation:

| Amine Reactant | Product |

| Ammonia | 2-(2,3-Difluorophenyl)acetamide |

| Pyrrolidine | 1-(2-(2,3-Difluorophenyl)acetyl)pyrrolidine hud.ac.uk |

| Aniline | N-phenyl-2-(2,3-difluorophenyl)acetamide hud.ac.uk |

| Benzylamine | N-benzyl-2-(2,3-difluorophenyl)acetamide hud.ac.uk |

This table presents examples of amides synthesized from this compound and various amines.

This compound reacts with oxygen-containing nucleophiles like alcohols and phenols to produce esters. youtube.comdocbrown.info This esterification reaction is another key application of acyl chlorides in organic synthesis. libretexts.orgchemguide.co.uk

The reaction mechanism is analogous to that of hydrolysis and amidation, involving a nucleophilic attack by the oxygen of the alcohol or phenol (B47542) on the carbonyl carbon, followed by the elimination of the chloride ion. libretexts.orgchemguide.co.ukchemguide.co.uk

This method of ester synthesis is often preferred over the direct esterification of carboxylic acids with alcohols because the reaction with acyl chlorides is generally faster, more exothermic, and essentially irreversible, leading to higher yields of the ester. libretexts.orgyoutube.com The reaction is typically carried out at room temperature. libretexts.org

Examples of Ester Formation:

| Alcohol/Phenol Reactant | Product |

| Ethanol | Ethyl 2-(2,3-difluorophenyl)acetate wikipedia.orglibretexts.org |

| Phenol | Phenyl 2-(2,3-difluorophenyl)acetate shout.educationlibretexts.org |

| 2-Hydroxybenzoic acid | 2-Carboxyphenyl 2-(2,3-difluorophenyl)acetate libretexts.org |

This table showcases examples of esters formed from the reaction of this compound with different oxygen nucleophiles.

Acylation with Sulfur Nucleophiles: Thioester Formation

The reaction of acyl chlorides with sulfur nucleophiles, such as thiols, is a fundamental and efficient method for the synthesis of thioesters. This transformation proceeds via a nucleophilic acyl substitution mechanism. The thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the corresponding thioester.

The general reaction is as follows: R-COCl + R'-SH → R-CO-SR' + HCl

In the context of this compound, its reaction with a thiol (R'-SH) in the presence of a base (to neutralize the HCl byproduct) would yield an S-alkyl or S-aryl (2,3-difluorophenyl)ethanethioate. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, facilitates the reaction by deprotonating the thiol, increasing its nucleophilicity.

While specific literature detailing the synthesis of thioesters directly from this compound is not abundant, this reaction is a standard transformation for acyl chlorides. nih.govsolubilityofthings.com The high reactivity of the acyl chloride group, enhanced by the electron-withdrawing nature of the difluorophenyl ring, suggests that this reaction would proceed readily. This method is a common route for creating thioesters, which are valuable intermediates in organic synthesis and are found in various biologically active molecules. byjus.com

Formation of Ketones via Acylation

This compound serves as a valuable precursor for the synthesis of various ketones through acylation reactions. Two primary methods for this transformation are the Friedel-Crafts acylation and reaction with organometallic reagents.

Friedel-Crafts Acylation: This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic ring, and subsequent deprotonation re-establishes aromaticity, yielding an aryl ketone.

When this compound is used in a Friedel-Crafts reaction with an aromatic substrate (Ar-H), the product is a 1-Aryl-2-(2,3-difluorophenyl)ethanone. mdpi.com

Reaction with Organometallic Reagents: A more controlled method for ketone synthesis from acyl chlorides involves the use of less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents. byjus.comlibretexts.orgwikipedia.org Standard Grignard reagents are often too reactive and can add to the newly formed ketone to produce a tertiary alcohol. In contrast, organocadmium reagents (R₂Cd), prepared in situ from a Grignard reagent and cadmium chloride (CdCl₂), are sufficiently reactive to displace the chloride from the acyl chloride but are generally unreactive towards the resulting ketone. byjus.comwikipedia.org

The reaction of this compound with a dialkyl- or diarylcadmium reagent would selectively produce the corresponding ketone, 1-alkyl/aryl-2-(2,3-difluorophenyl)ethanone.

| Reagent Type | General Reaction | Product from this compound |

| Friedel-Crafts | Ar-H + R-COCl (with AlCl₃) → Ar-CO-R | 1-Aryl-2-(2,3-difluorophenyl)ethanone |

| Organocadmium | R'₂Cd + 2 R-COCl → 2 R-CO-R' + CdCl₂ | 1-Alkyl/Aryl-2-(2,3-difluorophenyl)ethanone |

In Situ Generation of Ketenes from this compound

This compound is a suitable precursor for the in situ generation of (2,3-difluorophenyl)ketene. Ketenes are highly reactive compounds characterized by a C=C=O functional group and are valuable intermediates in organic synthesis, particularly for cycloadditions. wikipedia.org Due to their instability, they are typically generated and used immediately in the reaction mixture. mdpi.comorganic-chemistry.org

The most common method for generating a ketene (B1206846) from an acyl chloride is through dehydrochlorination using a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N). mdpi.comorganic-chemistry.org The base abstracts the α-proton (the proton on the carbon adjacent to the carbonyl group), and the chloride ion is eliminated, forming the ketene and a triethylammonium (B8662869) chloride salt.

The generation of (2,3-difluorophenyl)ketene from this compound would proceed as follows:

This in situ generated ketene is not isolated but is immediately trapped by a suitable reagent present in the reaction mixture, such as an imine or an alkene, to form new cyclic products. beilstein-journals.org The efficiency of ketene formation and its subsequent reactions can be influenced by reaction conditions such as temperature, solvent, and the specific base used.

Cycloaddition Reactions (e.g., [2+2]-Cycloadditions in Azetidinone Synthesis)

The highly reactive (2,3-difluorophenyl)ketene, generated in situ from this compound, is a prime candidate for cycloaddition reactions. The most notable of these is the [2+2] cycloaddition with imines, known as the Staudinger synthesis, which is a cornerstone for the construction of β-lactam (azetidin-2-one) rings. organic-chemistry.orgwikipedia.orgnih.gov The β-lactam motif is a core structural feature of many important antibiotics, including penicillins and cephalosporins.

In this reaction, the ketene, acting as the electrophile, reacts with the nitrogen of the imine (a Schiff base), which acts as the nucleophile. This initially forms a zwitterionic intermediate that subsequently undergoes ring closure to yield the four-membered azetidinone ring. organic-chemistry.org

The reaction of in situ generated (2,3-difluorophenyl)ketene with an imine (R¹-CH=N-R²) would produce a 3-(2,3-difluorophenyl)-azetidin-2-one derivative. The stereochemical outcome of the reaction (cis vs. trans isomers) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgnih.gov This method provides a direct route to novel β-lactams containing the 2,3-difluorophenyl moiety, which may be of interest for developing new therapeutic agents. nih.govrjptonline.org

| Reactants | Reaction Type | Intermediate | Product |

| This compound + Et₃N | Dehydrochlorination | (2,3-Difluorophenyl)ketene | - |

| (2,3-Difluorophenyl)ketene + Imine | Staudinger [2+2] Cycloaddition | Zwitterion | 3-(2,3-Difluorophenyl)azetidin-2-one |

Influence of Fluorine Substituents on Reactivity

The two fluorine atoms on the phenyl ring of this compound exert a significant electronic influence on its reactivity. Fluorine is the most electronegative element and thus exhibits a powerful electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the positions ortho and meta to the acetyl chloride substituent.

The strong inductive withdrawal of electron density from the aromatic ring is transmitted to the acetyl chloride side chain. This has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing fluorine atoms pull electron density away from the carbonyl carbon, making it more electron-deficient and therefore more electrophilic. This heightened electrophilicity increases the reactivity of this compound towards nucleophiles compared to its non-fluorinated counterpart, phenylacetyl chloride. solubilityofthings.com Acylation reactions, such as those with thiols (thioester formation) or organometallic reagents (ketone formation), are expected to proceed at a faster rate.

Increased Acidity of the α-Protons: The inductive effect of the difluorophenyl ring also increases the acidity of the α-protons on the methylene (B1212753) (-CH₂-) group. This makes the dehydrochlorination step in the formation of the corresponding ketene more facile. The α-protons are more easily abstracted by a base, facilitating the in situ generation of (2,3-difluorophenyl)ketene under milder conditions compared to phenylacetyl chloride.

While fluorine also has a +M (mesomeric or resonance) effect due to its lone pairs, this effect is generally weaker than its strong -I effect, especially when it is not in the para position. In this compound, the powerful inductive electron withdrawal dominates, rendering the entire molecule more reactive towards nucleophilic attack and base-mediated elimination.

Advanced Applications of 2,3 Difluorophenyl Acetyl Chloride in Chemical Synthesis

Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The 2,3-difluorophenyl motif is a key structural element in a variety of pharmacologically active compounds. (2,3-Difluorophenyl)acetyl chloride serves as a crucial intermediate for introducing this moiety, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of analogues of celecoxib (B62257), a well-known COX-2 inhibitor, often involves the use of fluorinated phenyl derivatives. For instance, the derivatization of the carboxylate group of arylacetic acids into amides or esters has been shown to generate potent and highly selective COX-2 inhibitors. chemicalbook.com While direct synthesis examples starting from this compound are not always explicitly detailed in publicly available literature, the corresponding (2,3-Difluorophenyl)acetic acid is a known precursor. researchgate.netgoogle.comnih.govnih.gov The conversion of this acid to the more reactive acetyl chloride is a standard synthetic transformation.

Research has demonstrated that the modification of existing NSAIDs can lead to compounds with improved selectivity and reduced side effects. For example, celecoxib analogues have been synthesized where the traditional tolyl group is replaced by other moieties to enhance their therapeutic profile. illinois.edunih.govmdpi.com The introduction of a difluorophenyl group, facilitated by reagents like this compound, can influence the binding affinity of the drug to the COX-2 enzyme's active site. The fluorine atoms can alter the electronic distribution and lipophilicity of the molecule, potentially leading to stronger and more selective interactions. nih.govprepchem.com

| Precursor | Target Compound Class | Therapeutic Area |

| (2,3-Difluorophenyl)acetic acid | Celecoxib Analogues | Anti-inflammatory, Pain Relief |

| (2,3-Difluorophenyl)acetic acid | Selective COX-2 Inhibitors | Anti-inflammatory, Arthritis |

| Arylacetic acid derivatives | Amide and Ester Derivatives | Anti-inflammatory |

Intermediate in Agrochemical Development Programs

A notable example is the fungicide Flutianil, which is characterized as a cyano-methylene thiazolidine. nih.govnih.govorganic-chemistry.org Although the specific starting material for the commercial synthesis of Flutianil is 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene] acetonitrile (B52724) nih.gov, the development of such complex molecules often involves the screening of a wide range of structurally related compounds. The 2,3-difluorophenyl moiety is a common variant explored in the optimization of lead compounds in agrochemical research. The synthesis of various diamide (B1670390) insecticides, for instance, involves the coupling of substituted phenylacetic acids with other molecular fragments. nih.gov

The general synthetic utility of difluorophenyl acetic acid derivatives in creating novel agrochemicals is an active area of research. nih.gov The conversion of these acids to the corresponding acetyl chlorides enhances their reactivity, making them suitable for a variety of coupling reactions to build the complex structures required for modern crop protection agents.

| Precursor Moiety | Agrochemical Class | Target Pest |

| Difluorophenyl | Fungicides | Powdery Mildew |

| Polyfluoro-substituted Phenyl | Diamide Insecticides | Various Insects |

| Phenylacetic acid derivatives | Fungicides, Insecticides | Various Fungi and Insects |

Utility in Novel Material Science Research

The unique properties endowed by fluorine substitution make the 2,3-difluorophenyl group a desirable component in the design of advanced materials, particularly liquid crystals. Liquid crystals with negative dielectric anisotropy are essential for modern display technologies like vertical alignment (VA) liquid crystal displays (LCDs). nih.gov The 2,3-difluoroaryl motif has been identified as a successful component in creating such materials. nih.gov

Research has shown that liquid crystalline materials incorporating 2,3-difluorophenyl units can exhibit a wide temperature range for both smectic A and nematic phases, which is a crucial characteristic for practical applications. nih.govrsc.org These compounds are often synthesized from precursors containing the 2,3-difluorophenyl group. For example, 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes are a class of liquid crystals that have been synthesized and studied for their mesomorphic properties. nih.govrsc.org The synthesis of such molecules can proceed through intermediates derived from (2,3-difluorophenyl)acetic acid or its corresponding acetyl chloride.

The introduction of the 2,3-difluorophenyl group influences the molecular polarity and steric interactions, which in turn affects the dielectric anisotropy and birefringence of the liquid crystal material. nih.govrsc.org This allows for the fine-tuning of the material's properties to meet the specific requirements of display applications.

| Precursor Moiety | Material Class | Key Property | Application |

| 2,3-Difluoroaryl | Liquid Crystals | Negative Dielectric Anisotropy | Vertical Alignment LCDs |

| 2,3-Difluorophenyl | Liquid Crystals | Wide Nematic/Smectic Range | Display Technologies |

| Fluorinated Cyclopropanes | Liquid Crystals | Positive or Negative Dielectric Anisotropy | Display Technologies |

Precursor for Complex Molecular Architectures and Heterocyclic Systems

This compound is a valuable reagent for the construction of complex molecular frameworks, including a variety of heterocyclic systems. Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance.

The acetyl chloride functionality allows for facile reaction with a wide range of nucleophiles, making it a key starting point for cyclization and condensation reactions. For example, α-haloketones, which can be conceptually derived from acyl chlorides, are known precursors for the synthesis of thiophenes, furans, and their fused systems through reactions like the Gewald reaction. mdpi.comorganic-chemistry.orgnih.govwikipedia.org

Furthermore, the synthesis of substituted pyridines can be achieved through the condensation of enamines with unsaturated ketones or aldehydes. illinois.edunih.govnih.govyoutube.com The corresponding ketone derived from this compound could serve as a precursor in such reactions. Similarly, pyrazole (B372694) derivatives can be synthesized through the cyclocondensation of dicarbonyl compounds with hydrazines. researchgate.netnih.govresearchgate.netmdpi.comgrowingscience.com The 1,3-dicarbonyl compound derived from this compound would be a suitable starting material for accessing pyrazoles bearing this specific substitution pattern.

The synthesis of thiazole (B1198619) derivatives often involves the reaction of α-haloketones with thiourea (B124793) or thioamides. researchgate.netresearchgate.netnih.govmdpi.comfrontiersin.org Again, the ketone derived from this compound would be a key intermediate. Finally, the construction of complex fused heterocyclic systems like indolo[2,3-b]quinolines can be achieved through multi-step sequences that may involve Friedel-Crafts type reactions with acyl chlorides. nih.govnih.gov

| Precursor Type | Heterocyclic System | Key Reaction Type |

| α-Haloketone (from Acyl Chloride) | Thiophene | Gewald Reaction |

| Ketone (from Acyl Chloride) | Pyridine | Condensation with Enamines |

| 1,3-Dicarbonyl (from Acyl Chloride) | Pyrazole | Cyclocondensation with Hydrazine |

| α-Haloketone (from Acyl Chloride) | Thiazole | Hantzsch Thiazole Synthesis |

| Acyl Chloride | Fused Quinolines | Friedel-Crafts Acylation/Cyclization |

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. This compound is an excellent tool for such studies, allowing for the systematic modification of lead compounds to probe their interactions with biological targets.

The introduction of the 2,3-difluorophenyl group itself can be a key step in an SAR study. The electronic and steric effects of the fluorine atoms can significantly alter the binding mode of a molecule to its target protein. Molecular docking studies can then be used to rationalize the observed SAR and guide the design of new, more potent analogues. nih.gov The derivatization of natural products, such as dihydroartemisinin, with various acyl chlorides has also been employed to explore their SAR as potential therapeutic agents. mssm.edu

| Lead Compound Class | Derivative Class | Purpose of SAR Study |

| Arylacetic Acids | Amides, Esters | Improve COX-2 Selectivity |

| Dihydroartemisinin | C-10 Acetal Derivatives | Enhance TLR4 Antagonism |

| Phenyl Ether Natural Products | Benzaldehyde Derivatives | Inhibit Influenza Neuraminidase |

Spectroscopic Characterization Methodologies for 2,3 Difluorophenyl Acetyl Chloride and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques probe the quantized vibrational energy states of a molecule, providing a unique "fingerprint" based on its bonding structure.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides critical information about the functional groups present.

For (2,3-Difluorophenyl)acetyl chloride, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration of the acetyl chloride group. This band is expected to appear at a high wavenumber, typically in the range of 1775-1810 cm⁻¹, a characteristic feature of acid chlorides. blogspot.com The presence of the aromatic ring gives rise to several other characteristic absorptions. These include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene (B151609) ring, usually found in the 1450-1600 cm⁻¹ region.

Furthermore, the C-F stretching vibrations from the two fluorine atoms on the aromatic ring are expected to produce strong absorption bands, generally in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibration of the acetyl chloride group is also anticipated, typically appearing between 550 and 730 cm⁻¹. blogspot.com

While direct experimental spectra for this compound are not widely published, data for the closely related precursor, 2,3-Difluorophenylacetic acid, is available from the NIST Chemistry WebBook. nist.gov The spectrum of the acid shows a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a carbonyl (C=O) stretch around 1700 cm⁻¹. Upon conversion to the acetyl chloride, the broad O-H band would disappear, and the carbonyl peak would shift to a higher frequency (around 1800 cm⁻¹), confirming the transformation.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch | Acid Chloride | 1775 - 1810 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1000 - 1400 | Strong |

This table is based on established frequency ranges for the specified functional groups.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. Specifically, the symmetric "ring-breathing" mode of the benzene ring would be a prominent feature. Aromatic C-H stretching and in-plane bending vibrations would also be observable. While the carbonyl stretch is visible in Raman, it is typically less intense than in the IR spectrum. The C-Cl and C-F bonds will also have characteristic Raman signals. The analysis of Raman spectra, in conjunction with FT-IR, provides a more complete picture of the vibrational modes of the molecule. chemicalbook.comwisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, two main sets of signals are expected.

Aromatic Protons: The three protons on the difluorinated phenyl ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to spin-spin coupling with each other and with the two fluorine atoms, this region will likely present as a complex multiplet. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the acetyl chloride group.

Methylene (B1212753) Protons: The two protons of the methylene (-CH₂-) group are adjacent to the electron-withdrawing carbonyl group. This proximity deshields the protons, causing their signal to appear as a singlet (as there are no adjacent protons to couple with) at approximately 4.0 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.0 - 7.5 | Multiplet (m) | 3H |

Predicted values are based on typical chemical shifts for similar structural motifs in a standard solvent like CDCl₃. nist.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Carbonyl Carbon: The carbon of the acid chloride group (-C OCl) is highly deshielded and will appear significantly downfield, typically in the range of 168-175 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will resonate in the 110-150 ppm region. The two carbons directly bonded to fluorine (C-2 and C-3) will exhibit large carbon-fluorine coupling constants (¹JCF), splitting their signals into doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Methylene Carbon: The methylene carbon (-C H₂-) will appear in the aliphatic region, estimated to be around 45-55 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OCl | 168 - 175 |

| C -F | 145 - 155 (with large ¹JCF coupling) |

| C -Ar (quaternary) | 120 - 140 |

| C H-Ar | 115 - 130 |

Predicted values are based on typical chemical shifts and known effects of fluorine and carbonyl substitution. sigmaaldrich.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern. No cross-peaks would be seen for the methylene singlet.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal (~4.0 ppm) to the methylene carbon signal (~45-55 ppm) and connect each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O).

Correlations from the methylene protons to the quaternary aromatic carbon (C-1) and other nearby aromatic carbons.

Correlations from the aromatic protons to their neighboring carbons within the ring.

These 2D NMR techniques, used in combination, provide a robust and detailed map of the molecular structure, leaving no ambiguity in the identification of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is 190.58 g/mol . sigmaaldrich.com In mass spectrometry, the molecule is ionized, often by electron impact (EI), which can lead to the fragmentation of the molecular ion into smaller, characteristic charged fragments.

The fragmentation of acyl chlorides is well-documented, with a prominent pathway being the cleavage of the carbon-chlorine bond to form a stable acylium ion. ucalgary.ca For this compound, this would result in the formation of the (2,3-difluorophenyl)acetylium ion. The fragmentation patterns are influenced by the presence of the halogen substituents on the phenyl ring. The loss of a chlorine atom is a significant fragmentation pathway for ortho-substituted chloro-aromatic compounds. nih.gov

The analysis of the mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint, allowing for structural confirmation. The molecular ion peak [M]+• would be observed at an m/z corresponding to the molecular weight of the compound.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₈H₅ClF₂O]+• | 190.5 |

| Acylium Ion | [C₈H₅F₂O]+ | 155.0 |

| (2,3-Difluorophenyl)methyl Cation | [C₇H₅F₂]+ | 127.0 |

| Loss of CO | [C₇H₅ClF₂]+• | 162.5 |

This table is generated based on general fragmentation principles for similar compounds and may not represent all experimentally observed fragments.

X-ray Crystallography for Absolute Structure Determination (of derivatives/related compounds)

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

For instance, studies on fluorinated diphenidine (B1206869) derivatives have successfully employed single-crystal X-ray diffraction to determine their absolute structures. nih.gov These studies reveal detailed information about the molecular geometry, including the conformations of cyclic moieties and the nature of intermolecular interactions such as hydrogen bonding. nih.gov In a study of various fluorinated compounds, X-ray diffraction was used to confirm the proposed structures, with refinement of the crystal structures converging to low R-factors, indicating a high-quality structural determination. mdpi.com The crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, for example, was solved by direct methods and refined to a final R-value of 0.0580. eurjchem.com

Table 2: Example Crystallographic Data for a Fluorinated Diphenidine Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₉F₅N+·Cl− |

| Molecular Weight | 391.80 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3155 (5) |

| b (Å) | 16.5165 (10) |

| c (Å) | 12.0089 (7) |

| α (°) | 90 |

| β (°) | 98.433 (2) |

| γ (°) | 90 |

| Volume (ų) | 1828.1 (2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.424 |

| Data sourced from a study on fluorinated diphenidine derivatives and is presented as an illustrative example of the type of data obtained from X-ray crystallography. nih.gov |

This level of structural detail is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2,3-difluorophenyl)acetyl chloride, and how can its purity be validated experimentally?

- Methodological Answer : A common approach involves reacting (2,3-difluorophenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For validation, combine LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) to confirm molecular weight ([m/z]) and retention time. For example, LCMS m/z 519 [M+H]⁺ and HPLC retention times under acidic conditions (e.g., 1.52 minutes using SMD-TFA05) are used to verify purity and structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood to avoid inhalation. Due to its acyl chloride reactivity, avoid water contact to prevent hydrolysis. Post-experiment, neutralize acidic residues with sodium bicarbonate before disposal. For large-scale syntheses, employ closed systems to minimize exposure .

Advanced Research Questions

Q. How does this compound function as an intermediate in synthesizing bioactive carboxamide derivatives?

- Methodological Answer : Its acyl chloride group enables nucleophilic substitution with amines to form carboxamides. For instance, coupling with 2-piperidin-4-yl-4-(trifluoromethyl)aniline under mild conditions (0°C, HCl/dioxane) yields photoreceptor precursors or enzyme inhibitors. Monitor reaction progress via TLC and confirm products using m/z 597 [M+H]⁺ (LCMS) .

Q. What analytical challenges arise due to the fluorine substituents in this compound, and how can they be resolved?

- Methodological Answer : Fluorine atoms complicate ¹H/¹³C NMR interpretation due to spin-spin coupling and isotopic splitting. Use ¹⁹F NMR to directly analyze fluorine environments. For mass spectrometry, high-resolution instruments (HRMS) differentiate isotopic patterns. Cross-reference with databases like NIST for fragmentation pathways of fluorinated analogs .

Q. How can researchers address stability issues of this compound during storage or reaction optimization?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to slow hydrolysis. For reactions requiring anhydrous conditions, pre-dry solvents (e.g., molecular sieves for THF). If decomposition occurs (e.g., HCl release), titrate with a base (e.g., Et₃N) or use scavengers like polymer-supported sulfonic acid resins .

Q. What strategies resolve contradictions in spectral data during structural elucidation of derivatives?

- Methodological Answer : Combine X-ray crystallography (e.g., SHELXL refinement) with spectroscopic data. For example, crystallographic analysis can confirm regioselectivity in fluorinated intermediates, while LCMS/HPLC validates purity. Discrepancies in NMR shifts may require computational modeling (DFT) to correlate with experimental spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.